6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine 6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17664724
InChI: InChI=1S/C15H15Cl2N3/c16-8-14-18-13-6-7-20(10-12(13)15(17)19-14)9-11-4-2-1-3-5-11/h1-5H,6-10H2
SMILES:
Molecular Formula: C15H15Cl2N3
Molecular Weight: 308.2 g/mol

6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

CAS No.:

Cat. No.: VC17664724

Molecular Formula: C15H15Cl2N3

Molecular Weight: 308.2 g/mol

* For research use only. Not for human or veterinary use.

6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine -

Specification

Molecular Formula C15H15Cl2N3
Molecular Weight 308.2 g/mol
IUPAC Name 6-benzyl-4-chloro-2-(chloromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Standard InChI InChI=1S/C15H15Cl2N3/c16-8-14-18-13-6-7-20(10-12(13)15(17)19-14)9-11-4-2-1-3-5-11/h1-5H,6-10H2
Standard InChI Key PLQNWKLFCGUQFE-UHFFFAOYSA-N
Canonical SMILES C1CN(CC2=C1N=C(N=C2Cl)CCl)CC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 6-benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine consists of a pyrido[4,3-d]pyrimidine scaffold, a bicyclic system formed by fusing pyridine and pyrimidine rings. Key structural features include:

  • Benzyl group (C6_6H5_5CH2_2): Attached to the pyrido nitrogen at position 6, this aromatic substituent enhances lipophilicity and may influence binding interactions with biological targets.

  • Chloromethyl group (CH2_2Cl): Positioned at C2, this group introduces electrophilic reactivity, enabling nucleophilic substitution reactions.

  • Chlorine atom: Located at C4, it contributes to electronic effects and steric hindrance within the molecule .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H15Cl2N3\text{C}_{15}\text{H}_{15}\text{Cl}_2\text{N}_3
Molecular Weight308.2 g/mol
CAS Number1508404-35-0
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bond Count3

Data on melting point, boiling point, and solubility remain unreported in accessible literature, highlighting gaps in characterization .

Reactivity and Derivative Formation

The compound’s reactivity is dictated by its electron-deficient aromatic system and functional groups:

Nucleophilic Substitution

The C4 chlorine and C2 chloromethyl groups are susceptible to nucleophilic attack. For example:

  • Amination: Reaction with amines (e.g., NH3_3, alkylamines) yields 4-amino or 2-aminomethyl derivatives.

  • Hydrolysis: Aqueous base converts chloromethyl to hydroxymethyl groups (–CH2OH\text{–CH}_2\text{OH}) .

Cross-Coupling Reactions

DerivativeModification SitePotential Application
4-Amino-2-chloromethylC4Kinase inhibitor candidates
2-Hydroxymethyl-4-chloroC2Prodrug formulations
6-(4-Fluorobenzyl) analogueN6Enhanced metabolic stability

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a versatile building block for drug discovery. Its modular structure allows derivatization to optimize pharmacokinetic properties.

Material Science

Conjugated pyrido-pyrimidines may find use in organic electronics due to their planar aromatic systems and electron-deficient character.

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